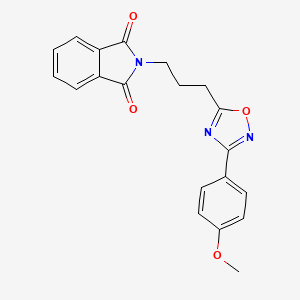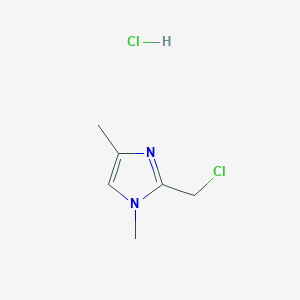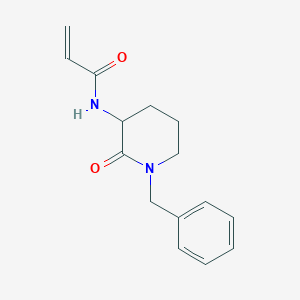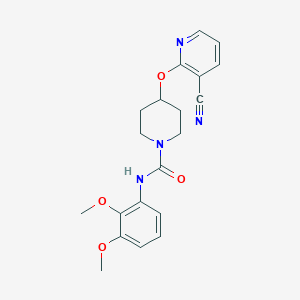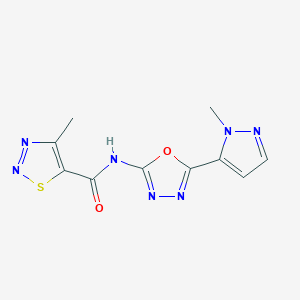![molecular formula C17H16FN5O B2384916 N-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1105246-95-4](/img/new.no-structure.jpg)
N-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a fluorophenyl group, and a dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring:
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenylamine is introduced to the triazole ring.
Attachment of the Dimethylphenyl Group: This can be done through an amide coupling reaction, where the carboxylic acid derivative of the triazole is reacted with a dimethylphenylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
N-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
N-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers and coatings.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
作用機序
The mechanism by which N-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The triazole ring and fluorophenyl group are key features that enable the compound to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(2,4-dimethylphenyl)-3-(3-fluorophenyl)-2-propenamide
- N-(2,4-dimethylphenyl)-3-(3-fluorophenyl)propanamide
Uniqueness
N-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is unique due to its triazole ring, which is not present in the similar compounds listed above. This structural difference can lead to distinct chemical reactivity and biological activity, making it a valuable compound for specific research applications.
特性
CAS番号 |
1105246-95-4 |
|---|---|
分子式 |
C17H16FN5O |
分子量 |
325.347 |
IUPAC名 |
N-(3,4-dimethylphenyl)-5-(3-fluoroanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H16FN5O/c1-10-6-7-14(8-11(10)2)20-17(24)15-16(22-23-21-15)19-13-5-3-4-12(18)9-13/h3-9H,1-2H3,(H,20,24)(H2,19,21,22,23) |
InChIキー |
MKGDJNDAKHDLMY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)F)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Allyl 5-(4-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2384833.png)
![1-[4-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2384837.png)
![(1R,5S)-3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2384840.png)
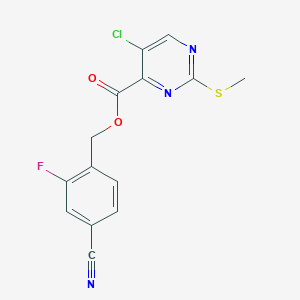
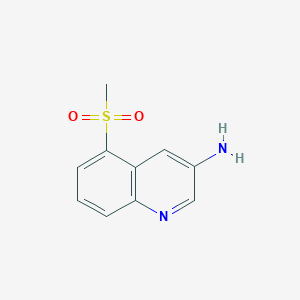
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-cyclopentylpropanamide](/img/structure/B2384843.png)
![3-phenethyl-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2384844.png)
![7-{4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2384845.png)
